molecular formula C10H16O B022708 (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol CAS No. 19890-02-9

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

Cat. No.: B022708
CAS No.: 19890-02-9
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-DJLDLDEBSA-N
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Description

(1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol, commonly known as (-)-trans-Verbenol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₆O (molecular weight: 152.23 g/mol) . It is a hydroxylated derivative of (-)-α-pinene and serves as a critical aggregation pheromone in the mountain pine beetle (Dendroctonus ponderosae), facilitating mass attacks on host trees . Its stereochemistry—(1S,2R,5S)—is essential for bioactivity, as the enantiomer (+)-trans-Verbenol [(1R,2S,5R)] is pheromonally inactive in this species .

Properties

IUPAC Name

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@H]2C[C@@H]1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885103
Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
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Molecular Weight

152.23 g/mol
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CAS No.

1820-09-3, 19890-02-9
Record name trans-Verbenol
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Record name (1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name Verbenol, (S)-trans-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
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Record name (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name [1S-(1α,2α,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name VERBENOL, (S)-TRANS-
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Preparation Methods

Reaction Overview

A widely documented approach involves the hydroboration-oxidation of 1S-(−)-β-pinene, a naturally occurring monoterpene. This method, adapted from a Royal Society of Chemistry protocol, employs borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) to achieve stereoselective boron addition, followed by oxidative work-up to yield the target alcohol.

Detailed Procedure

  • Hydroboration : A solution of 1S-(−)-β-pinene (148 mmol) in THF is cooled to 0°C, and BH₃·SMe₂ (2 M in THF) is added dropwise. The reaction is stirred for 1 hour at 0°C, ensuring regioselective boron addition to the less substituted double bond of β-pinene.

  • Oxidation : Ethanol, aqueous NaOH, and hydrogen peroxide (30% v/v) are sequentially added to the cold reaction mixture. The temperature is gradually raised to 80°C over 2 hours to complete oxidation, converting the intermediate organoborane to the alcohol.

  • Work-Up : The mixture is quenched with saturated NH₄Cl, and the product is extracted with diethyl ether. Evaporation of the solvent affords (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol as a colorless oil in 87% yield.

Stereochemical Control

The stereochemical outcome arises from the anti-Markovnikov addition of boron to β-pinene’s exocyclic double bond, followed by peroxide-driven oxidation with retention of configuration. The use of enantiomerically pure β-pinene ensures the desired (1S,2R,5S) stereochemistry.

Acid-Catalyzed Isomerization of 3-Pinene-2-ol

Patent Methodology

A U.S. patent describes the isomerization of 3-pinene-2-ol derivatives to verbenol analogs under acidic conditions. While initially targeting verbenol, this method is adaptable to synthesize the title compound by selecting appropriate starting materials and conditions.

Key Steps

  • Starting Material : Optically pure cis- or trans-3-pinene-2-ol, derived from α-pinene oxidation, is isolated via fractional crystallization to ensure enantiomeric purity.

  • Isomerization : The alcohol is treated with dilute sulfuric acid (2.5–5% v/v) at 50–80°C. For example, trans-3-pinene-2-ol heated with 2.5% H₂SO₄ at 50°C for 30 minutes yields 70% trans-verbenol.

  • Product Isolation : The reaction mixture is neutralized with Na₂CO₃, and the product is extracted with ether. Fractional distillation under reduced pressure separates the target alcohol from byproducts like verbenone or myrtenol.

Stereochemical Considerations

The acid-mediated Wagner-Meerwein rearrangement of 3-pinene-2-ol proceeds via a carbocation intermediate, enabling hydride shifts that dictate the final stereochemistry. Using enantiopure starting materials avoids racemization, preserving the (1S,2R,5S) configuration.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents Conditions Yield Stereochemical Purity
Hydroboration-Oxidation1S-(−)-β-pineneBH₃·SMe₂, H₂O₂/NaOH0°C → 80°C, 3 hours87%>99% ee
Acid-Catalyzed Isomerizationtrans-3-pinene-2-olH₂SO₄ (2.5%)50°C, 30 minutes70%95% ee

Advantages and Limitations

  • Hydroboration-Oxidation : High yield and stereoselectivity make this method industrially viable. However, the cost of enantiopure β-pinene and borane reagents may limit scalability.

  • Acid-Catalyzed Isomerization : Utilizes cheaper starting materials but requires meticulous control of reaction conditions to minimize byproduct formation (e.g., verbenone).

Mechanistic Insights

Hydroboration-Oxidation Pathway

The reaction proceeds via a three-center concerted mechanism, where boron adds to the less substituted carbon of β-pinene’s double bond. Subsequent oxidation replaces the boron group with a hydroxyl group while retaining the bicyclic framework’s stereochemistry.

Acid-Mediated Rearrangement

Protonation of 3-pinene-2-ol’s hydroxyl group generates a carbocation at C2, which undergoes a hydride shift to form a more stable tertiary carbocation. Quenching with water yields the final alcohol, with stereochemistry dictated by the carbocation’s geometry.

Emerging Methodologies

Catalytic Hydrogenation

Selective hydrogenation of verbenone (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) using chiral catalysts (e.g., Ru-BINAP complexes) could theoretically yield the target alcohol. However, this approach remains hypothetical without experimental validation.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure serves as a precursor to bioactive molecules. For example, hydroxylated terpenes are key intermediates in synthesizing antiviral or anti-inflammatory agents.

Fragrance Chemistry

Its woody, camphoraceous odor profile makes it valuable in perfumery. Synthetic routes ensuring high purity are critical for eliminating off-notes caused by byproducts like verbenone .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form verbenone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of verbenone back to this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group of the compound can undergo substitution reactions to form esters or ethers. For example, reaction with acetic anhydride in the presence of a base can yield the acetate ester.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Acetic anhydride, alkyl halides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Verbenone

    Reduction: this compound

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The stereochemistry is crucial for its biological activity, influencing how it interacts with various receptors and enzymes.

Antimicrobial Activity

Research has indicated that (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its ability to inhibit pro-inflammatory cytokines has been documented in cellular models .

Neuroprotective Properties

The compound has been studied for its neuroprotective effects against oxidative stress in neuronal cells. Its interaction with the blood-brain barrier indicates potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Pesticidal Properties

This compound has shown promise as a natural pesticide. Its efficacy against common agricultural pests suggests it could be used as an eco-friendly alternative to synthetic pesticides .

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator by influencing hormonal pathways within plants. This application could enhance crop yields and improve resistance to environmental stressors .

Fragrance and Flavor Industry

Due to its pleasant aroma and flavor profile, this compound is utilized in the fragrance industry. Its incorporation into perfumes and food products enhances sensory appeal .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are valuable in organic chemistry research and industrial applications .

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveProtection against oxidative stress
PesticidalEfficacy against agricultural pests

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli . The results indicated a significant reduction in microbial growth at low concentrations of the compound.

Case Study 2: Neuroprotective Mechanism

In an experimental model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects by reducing reactive oxygen species levels and enhancing cell viability.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. Its biological activities are thought to be mediated through its ability to modulate enzyme activity and interact with cell membranes. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Key Properties:

  • CAS Registry Number : 18881-04-4
  • Stereoisomers: Includes cis-Verbenol [(1S,2S,5S)-configuration], which differs in hydroxyl group orientation .
  • Biosynthesis : Produced via cytochrome P450-mediated hydroxylation of (-)-α-pinene in beetle tissues .

Comparison with Structurally Related Compounds

Stereoisomers and Enantiomers

Compound Name Configuration Bioactivity/Function Source
(-)-trans-Verbenol (1S,2R,5S) Active aggregation pheromone in MPB Host tree oleoresin metabolism
(+)-trans-Verbenol (1R,2S,5R) Inactive in MPB pheromone signaling Derived from (+)-α-pinene
(S)-cis-Verbenol (1S,2S,5S) Precursor to (-)-verbenone (anti-aggregation pheromone) Microbial biotransformation

Key Insight: Stereochemistry profoundly impacts biological function. For example, (-)-trans-Verbenol’s (1S,2R,5S) configuration is critical for receptor binding in beetles, while (+)-trans-Verbenol is inert .

Functional Group Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Role/Application
(-)-trans-Verbenol Alcohol (-OH) 152.23 Aggregation pheromone
(1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate Ester (-OAc) 194.27 Likely involved in volatility modulation (e.g., pheromone release)
(1S)-(-)-Verbenone Ketone (=O) 150.22 Anti-aggregation pheromone in bark beetles

Key Insight: Oxidation of the alcohol group in (-)-trans-Verbenol to a ketone (forming verbenone) reverses its ecological role from attracting to repelling beetles .

Structurally Related Monoterpenes

Compound Name Skeleton Molecular Formula Role
(-)-α-Pinene Bicyclic monoterpene C₁₀H₁₆ Precursor to (-)-trans-Verbenol
δ-3-Carene Bicyclic monoterpene C₁₀H₁₆ Major component in Cupressus spp. oils
exo-Brevicomin Bicyclic ether C₉H₁₆O₂ Aggregation pheromone in MPB (fatty acid-derived)

Key Insight: While (-)-trans-Verbenol and exo-brevicomin both function as aggregation pheromones, their biosynthetic pathways differ: Verbenol originates from host tree monoterpenes, whereas exo-brevicomin is synthesized from fatty acids .

Biological Activity

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, commonly known as verbenone, is a bicyclic monoterpenoid with significant biological activity. This compound is primarily recognized for its role in ecological interactions and potential therapeutic applications. The molecular formula of verbenone is C10_{10}H16_{16}O, and it has a molecular weight of approximately 152.24 g/mol .

Ecological Role

Verbenone serves as an aggregation pheromone for certain species of bark beetles, particularly the mountain pine beetle (Dendroctonus ponderosae). It attracts other beetles to host trees, playing a crucial role in their reproductive behavior and population dynamics . This ecological function highlights the compound's significance in forest ecosystems.

Antimicrobial Properties

Research indicates that verbenone exhibits antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have demonstrated its effectiveness against Escherichia coli and Candida albicans, suggesting potential applications in biocides and natural preservatives .

Anti-inflammatory Effects

Verbenone has been associated with anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response . This mechanism could have implications for developing treatments for inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant capabilities, reducing oxidative stress by scavenging free radicals. This property may contribute to its protective effects against cellular damage in various biological systems .

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of verbenone and related monoterpenoids. These compounds have been shown to enhance insulin sensitivity and regulate glucose metabolism in animal models of diabetes . The modulation of key metabolic pathways positions verbenone as a candidate for further research in diabetes management.

Case Study 1: Ecological Impact on Bark Beetles

A study conducted on mountain pine beetles revealed that verbenone plays a pivotal role in their aggregation behavior. The production of this pheromone was linked to increased mating success and survival rates in specific environmental conditions . The research underscored the importance of understanding pheromonal communication in forest pest management.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that verbenone had significant antimicrobial effects against E. coli and C. albicans. The minimum inhibitory concentration (MIC) values were determined to be 0.5 mg/mL for E. coli and 0.25 mg/mL for C. albicans, indicating its potential as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects of verbenone showed that it significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that verbenone could be beneficial in managing inflammatory conditions .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
Pheromone Activity Attracts bark beetles
Antimicrobial Inhibits bacterial and fungal growth
Anti-inflammatory Modulates cytokine expression
Antioxidant Scavenges free radicals
Antidiabetic Enhances insulin sensitivity

Q & A

Q. How can the molecular structure and stereochemistry of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol be experimentally validated?

Methodological Answer: The molecular structure and stereochemistry can be confirmed using:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to resolve methyl group positions and bicyclic framework.
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal diffraction .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to validate stereopurity .

Q. Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC10_{10}H16_{16}O
Molecular Weight152.2334 g/mol
IUPAC InChIKeyWONIGEXYPVIKFS-AMDVSUOASA-N
CAS Registry Number18881-04-4

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers, away from heat sources and oxidizers, at 2–8°C .

Q. Table 2: Hazard Classification (GHS)

Hazard CategoryCodePrecautionary StatementsSource
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles

Q. What synthetic routes are reported for this bicyclic monoterpenoid alcohol?

Methodological Answer: Common methods include:

  • Biomimetic Synthesis : Cyclization of geraniol derivatives under acidic conditions .
  • Catalytic Hydrogenation : Reduce ketone precursors (e.g., 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) using chiral catalysts to control stereochemistry .

Advanced Research Questions

Q. How does stereochemical variation impact the compound’s reactivity and biological activity?

Methodological Answer: Stereoisomers (e.g., 1R,2S,5R vs. 1S,2R,5S) exhibit divergent properties:

  • Reactivity : Epimerization at C2 alters hydrogen-bonding capacity, affecting solubility and derivatization efficiency .
  • Biological Activity : Use enantioselective assays (e.g., enzyme inhibition studies) to compare isomer activity. Computational docking (e.g., AutoDock Vina) can model stereospecific binding .

Q. What analytical techniques are optimal for assessing purity and detecting impurities?

Methodological Answer:

  • Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with retention indices (RI) for quantification .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak IA) resolve stereochemical impurities .

Q. Table 3: GC Parameters for Purity Analysis

Column TypeActive PhaseRetention Index (RI)Reference
DB-WAXPolyethylene glycol1420–1480

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer: Discrepancies often arise from:

  • Isomeric Contamination : Use chiral chromatography to isolate enantiomers and re-analyze NMR/GC data .
  • Reaction Conditions : Replicate syntheses under inert atmospheres (N2_2/Ar) to minimize oxidation side-products .
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-predicted values (e.g., Gaussian 16) .

Q. What methodologies are available for assessing environmental persistence and ecotoxicity?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F tests to measure aerobic degradation in soil/water .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) due to limited existing data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Reactant of Route 2
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

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